N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Fluoro-13-benzothiazol-2-yl)-2-methoxybenzamide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 2nd position of the benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Fluoro-13-benzothiazol-2-yl)-2-methoxybenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Fluorine Atom: The fluorine atom is introduced at the 6th position using electrophilic fluorination reagents such as Selectfluor.
Methoxybenzamide Formation: The methoxy group is introduced via nucleophilic substitution reactions using methoxy-containing reagents.
Industrial Production Methods
Industrial production methods for N-(6-Fluoro-13-benzothiazol-2-yl)-2-methoxybenzamide involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(6-Fluoro-13-benzothiazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Methoxy-containing reagents, nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(6-Fluoro-13-benzothiazol-2-yl)-2-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(6-Fluoro-13-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, while the methoxy group influences its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Fluoro-13-benzothiazol-2-yl)-N-methylglycine
- Ethyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate
- 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
N-(6-Fluoro-13-benzothiazol-2-yl)-2-methoxybenzamide is unique due to the specific combination of the fluorine atom and methoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11FN2O2S |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H11FN2O2S/c1-20-12-5-3-2-4-10(12)14(19)18-15-17-11-7-6-9(16)8-13(11)21-15/h2-8H,1H3,(H,17,18,19) |
InChI Key |
KFMXAKKMDGEOOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.